2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5’-Hexyl-[2,2’-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bithiophene core with a hexyl substituent and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5’-Hexyl-[2,2’-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a borylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5’-Hexyl-[2,2’-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: The hexyl group or the dioxaborolane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
2-(5’-Hexyl-[2,2’-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: The compound can be used as a building block in the synthesis of organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic properties.
Chemical Sensors: The compound can be used in the design of sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism by which 2-(5’-Hexyl-[2,2’-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its electronic properties. The bithiophene core provides a conjugated system that can participate in electron transfer processes, while the dioxaborolane moiety can interact with various molecular targets through boron-oxygen interactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
5-Hexyl-2,2’-bithiophene: This compound lacks the dioxaborolane moiety but shares the bithiophene core and hexyl substituent.
2,2’-Bithiophene: A simpler compound with just the bithiophene core, without any substituents.
5-Bromo-2,2’-bithiophene: Similar to 2,2’-bithiophene but with a bromine substituent, which can be used for further functionalization.
Uniqueness
2-(5’-Hexyl-[2,2’-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the hexyl substituent and the dioxaborolane moiety. This combination provides distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science.
Properties
IUPAC Name |
2-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BO2S2/c1-6-7-8-9-10-15-11-12-16(24-15)17-13-14-18(25-17)21-22-19(2,3)20(4,5)23-21/h11-14H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTRNSNHDCYSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478692 | |
Record name | 2-(5'-Hexyl[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579503-59-6 | |
Record name | 2-(5'-Hexyl[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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